molecular formula C13H14ClN3O2 B7687452 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

Cat. No.: B7687452
M. Wt: 279.72 g/mol
InChI Key: RZLPBJTZCMIRQN-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.

    N-Ethylation: The final step involves the N-ethylation of the oxadiazole derivative using ethylating agents like ethyl iodide or ethyl bromide under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide include other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-ethyl group, which can modulate its chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-15-11(18)7-8-12-16-13(17-19-12)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLPBJTZCMIRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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